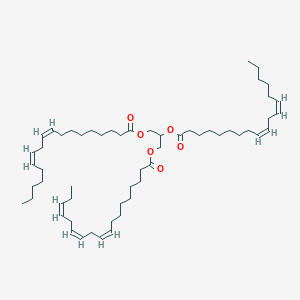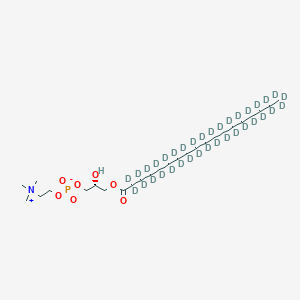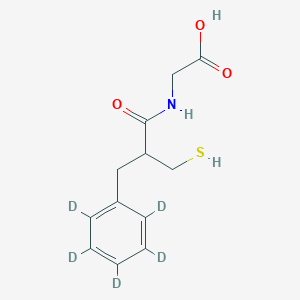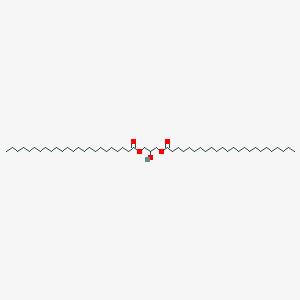
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Übersicht
Beschreibung
The compound “(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol” is a type of lipid molecule, specifically a sphingosine . Sphingosines are a type of amino alcohol that contain a long unsaturated hydrocarbon chain . They are a major component of sphingolipids, which are important constituents of cell membranes .
Synthesis Analysis
The synthesis of sphingosines typically involves the condensation of an amino acid (usually serine) with a fatty acyl-CoA . The specific synthesis pathway for “(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol” is not clear from the available information.Molecular Structure Analysis
The molecule contains several functional groups, including an amino group (NH2), a terminal alkyne group (C≡CH), and two hydroxyl groups (OH). The presence of multiple stereocenters indicates that this molecule can exist as several different stereoisomers .Chemical Reactions Analysis
As a type of sphingosine, this molecule can participate in various biological reactions. For example, it can be acylated to form a ceramide, or it can be phosphorylated to form sphingosine-1-phosphate .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has shown that sphingosines, similar to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol," exhibit moderate antibacterial activity. A study identified new sphingosines isolated from Pseudopterogorgia australiensis, demonstrating their potential in antibacterial applications (Krishna et al., 2004).
Biological Functions and Metabolism
The biological functions and metabolism of sphingolipids, including compounds structurally similar to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol," have been explored in various studies. Dihydrosphingolipids, despite being less studied, have shown biological activity and are involved in cellular responses to therapeutic agents. Understanding the metabolic pathways and signaling networks of these compounds is crucial for further applications in biomedicine (Fabriàs et al., 2012).
Synthesis and Structural Analysis
Efforts in synthetic chemistry have led to the diastereoselective synthesis of compounds related to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol." These synthetic approaches provide access to various sphingosine analogs, facilitating research into their biological activities and potential therapeutic applications (Spanu et al., 1997).
Ceramides and Bioactive Lipids
Ceramides derived from sphingosine backbones, akin to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol," have been isolated from natural sources like the truffle Tuber indicum. These studies contribute to our understanding of the structural diversity and biological significance of ceramides, which play critical roles in cellular signaling and structure (Gao et al., 2004).
Wirkmechanismus
Target of Action
The compound (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol, also known as sphingosine , interacts with several targets. These include the Genome polyprotein of various organisms such as Poliovirus type 1 (strain Mahoney), HRV-14, SVDV, and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) . It also interacts with the Poliovirus receptor and Glycolipid transfer protein in humans .
Mode of Action
It is known to interact with its targets, leading to changes in their function
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHNWWIQBDTDR-KRWOKUGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)








![2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide](/img/structure/B3026104.png)
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)